molecular formula C7H14N2O3S B13551954 1lambda6,2,8-Thiadiazecane-1,1,7-trione

1lambda6,2,8-Thiadiazecane-1,1,7-trione

Cat. No.: B13551954
M. Wt: 206.27 g/mol
InChI Key: JCZVYFLCBIEBBO-UHFFFAOYSA-N
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Description

1lambda6,2,8-Thiadiazecane-1,1,7-trione is a chemical compound with a unique structure that includes sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1lambda6,2,8-Thiadiazecane-1,1,7-trione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1lambda6,2,8-Thiadiazecane-1,1,7-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different sulfur-containing compounds.

Scientific Research Applications

1lambda6,2,8-Thiadiazecane-1,1,7-trione has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1lambda6,2,8-Thiadiazecane-1,1,7-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1lambda6,2,8-Thiadiazecane-1,1-dione
  • 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione

Uniqueness

1lambda6,2,8-Thiadiazecane-1,1,7-trione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms

Conclusion

This compound is a compound with diverse applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial purposes. Further studies and developments may uncover even more uses and benefits of this intriguing compound.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

1,1-dioxo-1,2,8-thiadiazecan-7-one

InChI

InChI=1S/C7H14N2O3S/c10-7-3-1-2-4-9-13(11,12)6-5-8-7/h9H,1-6H2,(H,8,10)

InChI Key

JCZVYFLCBIEBBO-UHFFFAOYSA-N

Canonical SMILES

C1CCNS(=O)(=O)CCNC(=O)C1

Origin of Product

United States

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